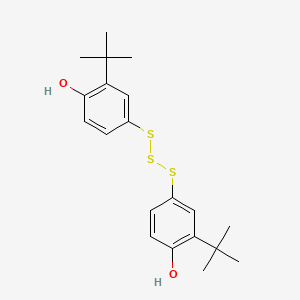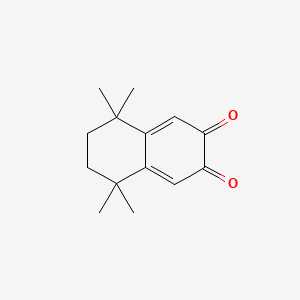
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione: is an organic compound belonging to the class of quinones Quinones are characterized by a fully conjugated cyclic dione structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione can be achieved through a one-step procedure. This involves the oxidation of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol using Frémy’s salt (potassium nitrosodisulfonate) as the oxidizing agent . The reaction is typically carried out in an aqueous medium at room temperature, yielding the desired quinone in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale quinone synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form higher oxidation state derivatives.
Reduction: It can be reduced back to its corresponding diol, 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol, using reducing agents like sodium borohydride.
Substitution: The methyl groups on the naphthalene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Frémy’s salt, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Higher oxidation state quinones.
Reduction: Corresponding diols.
Substitution: Functionalized naphthalene derivatives.
科学的研究の応用
Chemistry: The compound is used as a photoinitiator in polymer chemistry due to its ability to generate free radicals upon exposure to light . This property makes it valuable in the synthesis of various polymers and copolymers.
Biology and Medicine: Quinones, in general, are studied for their potential biological activities, including anticancer and antimicrobial properties. The specific applications of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione in biology and medicine are still under investigation.
Industry: In the industrial sector, the compound’s photoinitiating properties are harnessed in the production of coatings, adhesives, and inks. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione as a photoinitiator involves the absorption of light energy, leading to the formation of excited states. These excited states can then undergo homolytic cleavage to generate free radicals, which initiate polymerization reactions . The molecular targets and pathways involved in its biological activities are not fully elucidated but are believed to involve redox cycling and interaction with cellular macromolecules.
類似化合物との比較
3,5-Di-tert-butyl-o-benzoquinone: Another quinone with similar photoinitiating properties.
2,3,5,6-Tetramethyl-1,4-benzoquinone: A structurally related compound with different substitution patterns.
Uniqueness: 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione is unique due to its specific tetramethyl substitution, which enhances its stability and reactivity as a photoinitiator. This makes it particularly valuable in applications requiring efficient and controlled radical generation.
特性
CAS番号 |
116393-12-5 |
|---|---|
分子式 |
C14H18O2 |
分子量 |
218.29 g/mol |
IUPAC名 |
5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2,3-dione |
InChI |
InChI=1S/C14H18O2/c1-13(2)5-6-14(3,4)10-8-12(16)11(15)7-9(10)13/h7-8H,5-6H2,1-4H3 |
InChIキー |
XWCYUORBCXADRM-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(C2=CC(=O)C(=O)C=C21)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4H,6H-Thieno[3,4-c]furan, 5,5-dioxide](/img/structure/B14287019.png)
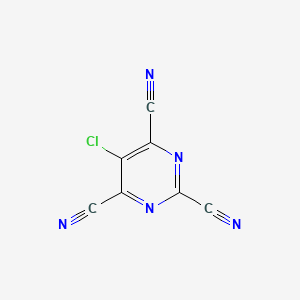
![[2,3-Bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite](/img/structure/B14287034.png)
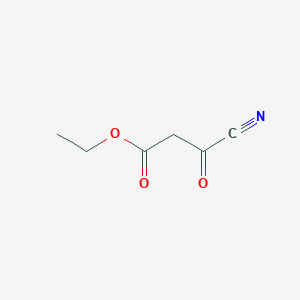
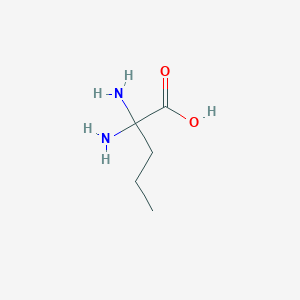
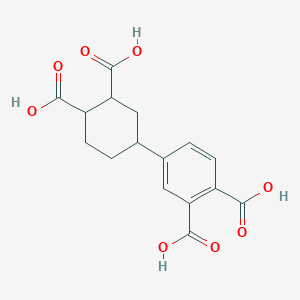
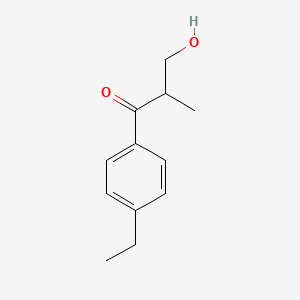
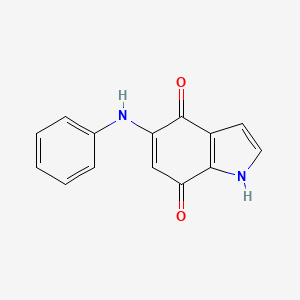

![2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol](/img/structure/B14287088.png)
![6-[Bis(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]-6-oxohexanoate](/img/structure/B14287091.png)
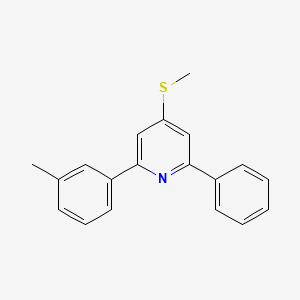
![3-[2-[(Dimethylamino)methyl]phenyl]sulfanylbenzoic acid;hydrochloride](/img/structure/B14287098.png)
